N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide
Description
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a pyrano[4,3-d]pyrimidin-3-yl moiety
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4/c18-17(19)26-12-3-1-11(2-4-12)7-20-15(23)8-22-10-21-14-5-6-25-9-13(14)16(22)24/h1-4,10,17H,5-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBRMGMBYPRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.
Synthesis of the pyrano[4,3-d]pyrimidin-3-yl intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-d]pyrimidin-3-yl structure.
Coupling of intermediates: The final step involves coupling the difluoromethoxyphenyl intermediate with the pyrano[4,3-d]pyrimidin-3-yl intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrimidin-3-yl moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the pyrano[4,3-d]pyrimidin-3-yl moiety can interact with active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(trifluoromethoxy)phenyl]acetamide: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
N-[4-(methoxy)phenyl]acetamide: Contains a methoxy group instead of difluoromethoxy.
N-[4-(difluoromethoxy)phenyl]propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
N-[[4-(difluoromethoxy)phenyl]methyl]-2-(4-oxo-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-3-yl)acetamide is unique due to the combination of its difluoromethoxy group and pyrano[4,3-d]pyrimidin-3-yl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
